molecular formula C21H18N2O5 B12990472 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide

2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B12990472
M. Wt: 378.4 g/mol
InChI Key: ZOJHNWMPYCTBJR-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes benzyloxy, phenoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 2-(4-(Benzyloxy)phenoxy)acetic acid: This involves the reaction of 4-(Benzyloxy)phenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-(4-(Benzyloxy)phenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form an amine, which may further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Benzyloxy)phenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-(Methoxy)phenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both benzyloxy and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C21H18N2O5/c24-21(22-17-6-8-18(9-7-17)23(25)26)15-28-20-12-10-19(11-13-20)27-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,22,24)

InChI Key

ZOJHNWMPYCTBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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